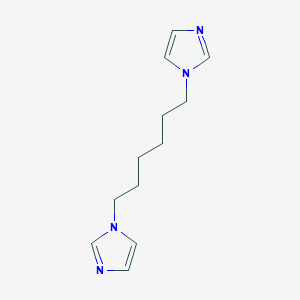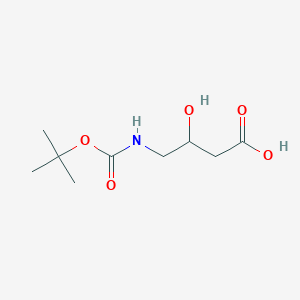
4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
Vue d'ensemble
Description
“4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid” is an aspartic acid derivative . It is used for research purposes and is not sold to patients .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for the amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is used as an amino protecting group in peptide synthesis . The Boc group is removed stepwise by treatment with acid, most often TFA .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Chiral Derivatives Synthesis : Research by Noda and Seebach (1987) explored the use of a derivative of 3-hydroxybutanoic acid in creating chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones. These derivatives have potential applications in stereoselective synthesis (Noda & Seebach, 1987).
- Baker's Yeast Reduction : Hashiguchi, Kawada, and Natsugari (1992) demonstrated the use of baker's yeast for the reduction of N-tert-butoxycarbonyl protected methyl 4-amino-3-oxobutanoates, leading to biologically active substances (Hashiguchi, Kawada, & Natsugari, 1992).
Catalysis and Peptide Synthesis
- Catalysis in Amine Protection : A study by Heydari et al. (2007) found that the heteropoly acid H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines, a process crucial in peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
- Renin Inhibition : Thaisrivongs et al. (1987) synthesized a protected carboxylic acid as an intermediate for creating renin inhibitory peptides, indicating its application in the development of hypertension medications (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Biomaterials and Environmental Applications
- Collagen Cross-links : Research by Adamczyk, Johnson, and Reddy (1999) discussed the synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for collagen cross-links, indicating its potential in biomaterials (Adamczyk, Johnson, & Reddy, 1999).
- Biodegradable Polycarbonates : Tsai, Wang, and Darensbourg (2016) utilized a derivative of 3,4-dihydroxybutyric acid, related to 4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, for producing biocompatible polymers via copolymerization with carbon dioxide, highlighting its environmental applications (Tsai, Wang, & Darensbourg, 2016).
Medicinal Chemistry
- Synthesis of HIV-Protease Inhibitors : Badalassi, Nguyen, Crotti, and Reymond (2002) synthesized chromogenic protease substrates using a protected derivative, showcasing its use in developing HIV treatments (Badalassi, Nguyen, Crotti, & Reymond, 2002).
- Peptide Mimetic Synthesis : Liu, Park, Lee, and Burke (2009) reported the synthesis of a phosphothreonine mimetic using a derivative, indicating its application in peptide-based therapeutics (Liu, Park, Lee, & Burke, 2009).
Safety and Hazards
The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mécanisme D'action
Target of Action
The primary target of Boc-4-amino-3-hydroxybutanoic acid is the Receptor-type tyrosine-protein phosphatase beta . This receptor plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It is known that the compound interacts with its target receptor, possibly leading to changes in the receptor’s activity . The compound’s distinctive structure allows it to bind to the receptor and modulate its function .
Biochemical Pathways
Given its interaction with the receptor-type tyrosine-protein phosphatase beta, it is likely that it influences pathways related to cell growth and differentiation .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests it may have good bioavailability .
Result of Action
Given its target, it is likely that the compound influences cellular processes such as growth and differentiation .
Action Environment
The action, efficacy, and stability of Boc-4-amino-3-hydroxybutanoic acid can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH and temperature of its environment . Additionally, the presence of other molecules could potentially interfere with the compound’s ability to bind to its target .
Propriétés
IUPAC Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZOIOCDCZQUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester](/img/structure/B3150710.png)
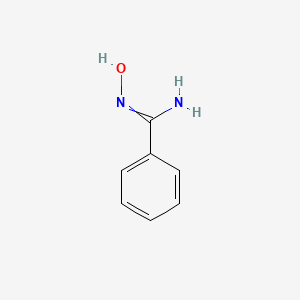



![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3150731.png)
![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)
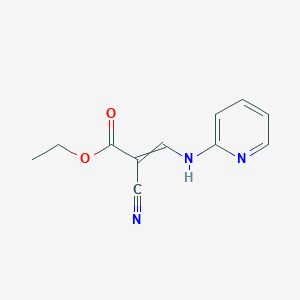
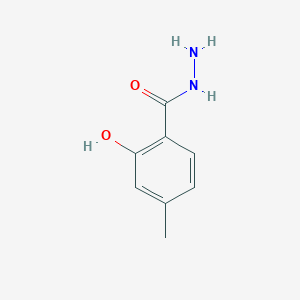
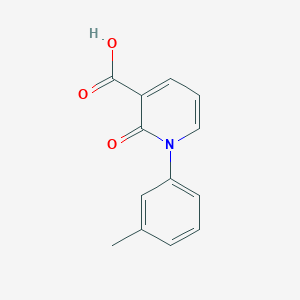
![6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150782.png)
![7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150783.png)
![4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B3150784.png)
